![molecular formula C16H15ClF3N3O2 B2985069 3-Chloro-4-(4-methylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione CAS No. 958729-36-7](/img/structure/B2985069.png)
3-Chloro-4-(4-methylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(4-methylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione is a synthetic organic compound. It is characterized by the presence of a pyrrole ring substituted with a chloro group, a trifluoromethylphenyl group, and a methylpiperazinyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4-methylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Trifluoromethylphenyl Group: This step might involve a Suzuki coupling reaction, where a boronic acid derivative of the trifluoromethylphenyl group reacts with a halogenated pyrrole.
Incorporation of the Methylpiperazinyl Group: This can be done through nucleophilic substitution, where the piperazine derivative reacts with an appropriate leaving group on the pyrrole ring.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the piperazine ring or the pyrrole ring.
Reduction: Reduction reactions could target the chloro group or the pyrrole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro group or the trifluoromethylphenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce various functional groups.
科学的研究の応用
3-Chloro-4-(4-methylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Potential therapeutic applications, such as in drug development.
Industry: Used in the synthesis of materials with specific properties.
作用機序
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
類似化合物との比較
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)-1-phenylpyrrole-2,5-dione
- 3-Chloro-1-phenylpyrrole-2,5-dione
- 4-(4-Methylpiperazin-1-yl)-1-(4-trifluoromethylphenyl)pyrrole-2,5-dione
Uniqueness
The unique combination of the chloro group, methylpiperazinyl group, and trifluoromethylphenyl group in 3-Chloro-4-(4-methylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione might confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
特性
IUPAC Name |
3-chloro-4-(4-methylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N3O2/c1-21-6-8-22(9-7-21)13-12(17)14(24)23(15(13)25)11-4-2-10(3-5-11)16(18,19)20/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLXHSWOEMHUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-{5-[3-(pyrrolidinylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate](/img/structure/B2984987.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2984988.png)
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2984991.png)
![8-{[(1E)-2-(4-methylphenyl)-1-azavinyl]amino}-7-[(4-chlorophenyl)methyl]-3-met hyl-1,3,7-trihydropurine-2,6-dione](/img/new.no-structure.jpg)
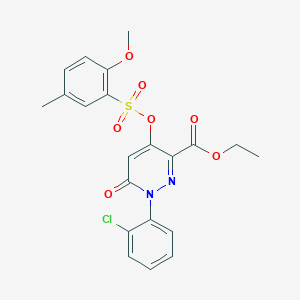
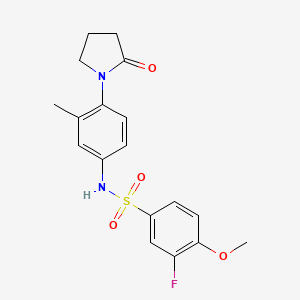
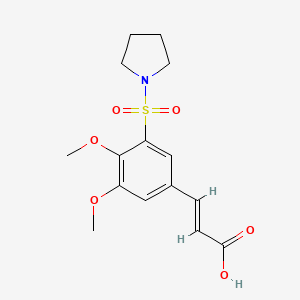

![5-[(E)-2-(2-fluorophenyl)diazenyl]-2-sulfanyl-4,6-pyrimidinediol](/img/structure/B2985004.png)
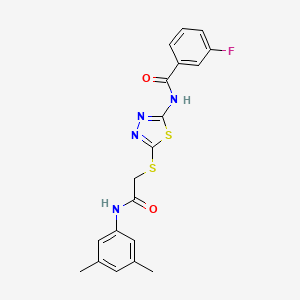
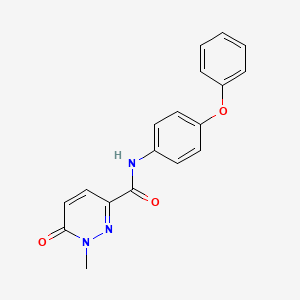
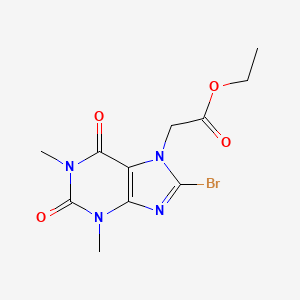
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B2985009.png)
